- Crystalline solvates of amino acid complexes with (1S)-1,5-anhydro-L-C-(3-((phenyl)methyl)phenyl)-D-glucitol were prepared as SGLT2 inhibitors for the treatment of diabetes, World Intellectual Property Organization, , ,
Cas no 4254-15-3 ((S)-(+)-Propane-1,2-diol)
(S)-(+)-Propane-1,2-diol structure
(S)-(+)-Propane-1,2-diol Properties
Names and Identifiers
-
- (S)-Propane-1,2-diol
- (s)-(+)-1,2-propanediol
- S-(+)-1,2-Propanediol
- (S)-(-)-1,2-Propanediol
- (S)-(+)-1,2-DIHYDROXYPROPANE
- (S)-1,2-Propanediol
- S-1,2-Propanediol
- (S)-Propylene glycol
- 1,2-Propanediol, (S)-
- S-(+)-Propylene glycol
- (S)-(+)-Propylene Glycol
- (S)-(+)-Propylene glycerol
- (2S)-propane-1,2-diol
- DNIAPMSPPWPWGF-VKHMYHEASA-N
- L-1,2-propanediol
- 942194N4TD
- Propylene glycol #
- PGO
- S(+)-Propylene glycol
- Propylene glycol, (S)-
- PubChem5853
- (+)-1,2-Propanediol
- (S)-1,2-propane-diol
- (2S)-propane-1,2diol
- (S)-1,2-dihydroxypropane
- KSC489M6N
- (S)-(+)-Propylene oxide
- KSC489
- dipropylene glycol
- DTXSID501009430
- EN300-88342
- NS00068400
- (S)-2-HYDROXYPROPANOL
- UNII-942194N4TD
- C02917
- (S)-(+)-1,2-Propanediol, 99%
- AKOS015836397
- A825933
- AS-12362
- PROPYLENE GLYCOL D-FORM [MI]
- S-1,2-PROPANEDIOL
- Propane-1,2-diol, (S)-(+)-
- (S)-(+)-Propane-1,2-diol
- HY-79334
- (S)-(+)-1,2-Propanediol
- DB04349
- Z1255449993
- CHEBI:29002
- (S)-(+)-Propanediol
- AC-14033
- (S)-2-HYDROXY-1-PROPANOL
- D-PROPYLENE GLYCOL
- A831500
- MFCD00004539
- CS-0011520
- (S)-(+)-1,2-Propanediol, 96%
- 4254-15-3
- C3H8O2
- AKOS015904186
- P1129
- Q27095160
- 1,2-Propanediol
- DB-009392
- A11634
- +Expand
-
- MFCD00004539
- DNIAPMSPPWPWGF-VKHMYHEASA-N
- 1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1
- O([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O[H]
- 1718871
Computed Properties
- 132.07866
- 2
- 2
- 1
- 76.052
- 5
- 20.9
- 0
- 1
- 0
- 0
- 0
- 1
- -0.9
- nothing
- 0
- 40.5
Experimental Properties
- -0.64050
- 38.69
- 7855
- n20/D 1.432(lit.)
- dissolution
- 92°C/15mmHg(lit.)
- -59 ºC
- Fahrenheit: 217.4 ° f < br / > Celsius: 103 ° C < br / >
- Colorless to yellowish liquid
- Uncertain
- Hygroscopic
- 16 º (c=neat)
- [α]20/D +16.5°, neat
- 1.036 g/mL at 20 °C(lit.)
(S)-(+)-Propane-1,2-diol Price
(S)-(+)-Propane-1,2-diol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1.5 h, rt → 68 °C; 1 h, 68 °C → 65 °C; 0.5 h
1.2 Solvents: Isopropyl acetate ; 25 °C; 10 min
1.3 1 h
1.2 Solvents: Isopropyl acetate ; 25 °C; 10 min
1.3 1 h
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Sodium iodide Solvents: Acetonitrile ; 25 - 30 °C; 3 h, 30 - 35 °C
1.2 Reagents: Triethylamine ; 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Solvents: Cyclohexane , Water
1.2 Reagents: Triethylamine ; 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Solvents: Cyclohexane , Water
Reference
- Process for the preparation of dapagliflozin, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 0 - 25 °C; 6 - 8 h, 15 - 25 °C
1.2 Reagents: Water Solvents: tert-Butyl methyl ether
1.2 Reagents: Water Solvents: tert-Butyl methyl ether
Reference
- Preparation of SGLT-2 inhibitors and its intermediates, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Water ; 35 °C → 55 °C; 30 - 40 min, 50 - 55 °C
1.2 Solvents: Cyclohexane
1.2 Solvents: Cyclohexane
Reference
- An improved process for preparation of dapagliflozin propanediol monohydrate, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Isopropyl acetate , Water ; 20 min, 25 - 30 °C
1.2 Solvents: Cyclohexane ; 25 - 30 °C; 2 h, 25 - 30 °C; 30 °C → 20 °C; 6 h, 15 - 20 °C
1.3 Solvents: Isopropyl acetate ; 30 °C → 50 °C; 30 min, 25 - 30 °C; 50 °C → 30 °C; 15 min, 25 - 30 °C
1.4 Solvents: Cyclohexane ; 2 h, 25 - 30 °C; 30 °C → 20 °C; 2 h, 15 - 20 °C
1.2 Solvents: Cyclohexane ; 25 - 30 °C; 2 h, 25 - 30 °C; 30 °C → 20 °C; 6 h, 15 - 20 °C
1.3 Solvents: Isopropyl acetate ; 30 °C → 50 °C; 30 min, 25 - 30 °C; 50 °C → 30 °C; 15 min, 25 - 30 °C
1.4 Solvents: Cyclohexane ; 2 h, 25 - 30 °C; 30 °C → 20 °C; 2 h, 15 - 20 °C
Reference
- Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Improved process for dapagliflozin propanediol monohydrate, India, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- An improved process for preparation of dapagliflozin propanediol monohydrate, India, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Process for the preparation of dapagliflozin, India, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Premix of dapagliflozin and process for the preparation thereof, India, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Dapagliflozin hemihydrate and crystal form thereof, preparation method, and pharmaceutical composition thereof, China, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Bilayer tablet formulations, United States, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Drug formulations using water soluble antioxidants, United States, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof, India, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Bilayer tablet formulations containing metformin and SGLT2 inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Pharmaceutical formulations containing dapagliflozin propylene glycol hydrate, World Intellectual Property Organization, , ,
(S)-(+)-Propane-1,2-diol Raw materials
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-
- Dapagliflozin Impurity 157
- (S)-(+)-Propane-1,2-diol
- Dapagliflozin Tetraacetate
- Dapagliflozin
- (±)-1,2-Propanediol
(S)-(+)-Propane-1,2-diol Preparation Products
(S)-(+)-Propane-1,2-diol Suppliers
Hubei Changxinsheng Pharm Co.,Ltd
Audited Supplier
(CAS:4254-15-3)
WU JING LI
18971238634
2189484023@qq.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier
(CAS:4254-15-3)
CAO HAI YAN
19952847550
2143087160@qq.com
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier
(CAS:4254-15-3)
ZHU YU WEI
15172537016
1018283355@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier
(CAS:4254-15-3)
FEI XIAO JIE
18662920632
3485543679@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:4254-15-3)
CAI JING LI
18662931390
507167383@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:4254-15-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:4254-15-3)
TANG SI LEI
15026964105
2881489226@qq.com
(S)-(+)-Propane-1,2-diol Related Literature
-
David Patterson,Melanie Schnell Phys. Chem. Chem. Phys. 2014 16 11114
-
D. Scuderi,A. Paladini,M. Satta,D. Catone,F. Rondino,M. Tacconi,A. Filippi,S. Piccirillo,A. Giardini Guidoni,M. Speranza Phys. Chem. Chem. Phys. 2003 5 4570
-
Min Li,Xinli Liu,Dongmei Cui Dalton Trans. 2021 50 13037
-
Shuji Kodama,Atsushi Yamamoto,Reiko Iio,Keiji Sakamoto,Akinobu Matsunaga,Kazuichi Hayakawa Analyst 2004 129 1238
-
Keiichi Tomishige,Yoshinao Nakagawa,Masazumi Tamura Green Chem. 2017 19 2876
-
Ekambaram Balaraman,Eran Fogler,David Milstein Chem. Commun. 2012 48 1111
-
Diana Leung,Sung Ok Kang,Eric V. Anslyn Chem. Soc. Rev. 2012 41 448
-
Yu-Ling Liu,Jia-Zhen Ge,Zhong-Xia Wang,Ren-Gen Xiong Inorg. Chem. Front. 2020 7 128
-
Taichi Hamamoto,Masahiro Funahashi J. Mater. Chem. C 2015 3 6891
-
Lauren J. Rajakovich,Emily P. Balskus Nat. Prod. Rep. 2019 36 593
Recommended suppliers
Amadis Chemical Company Limited
(CAS:4254-15-3)(S)-(+)-Propane-1,2-diol
99%/99%
25g/100g
195.0/530.0